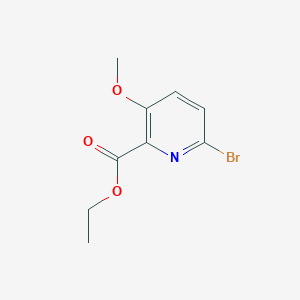
Ethyl 6-bromo-3-methoxypicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-3-methoxypicolinate is an organic compound with the molecular formula C9H10BrNO3. It is a derivative of picolinic acid, featuring a bromine atom at the 6th position and a methoxy group at the 3rd position on the pyridine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-3-methoxypicolinate can be synthesized through various methods. One common approach involves the bromination of ethyl 3-methoxypicolinate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-bromo-3-methoxypicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: The compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted picolinates with various functional groups replacing the bromine atom.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Reduction: this compound alcohol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-3-methoxypicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 6-bromo-3-methoxypicolinate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds.
Comparación Con Compuestos Similares
Ethyl 6-bromo-3-methoxypicolinate can be compared with other brominated picolinates and methoxypicolinates:
Ethyl 3-bromo-6-methoxypicolinate: Similar structure but with different substitution pattern.
Ethyl 6-chloro-3-methoxypicolinate: Chlorine atom instead of bromine, leading to different reactivity.
Ethyl 6-bromo-3-hydroxypicolinate: Hydroxy group instead of methoxy, affecting hydrogen bonding and solubility.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted synthetic applications.
Propiedades
Fórmula molecular |
C9H10BrNO3 |
|---|---|
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
ethyl 6-bromo-3-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(12)8-6(13-2)4-5-7(10)11-8/h4-5H,3H2,1-2H3 |
Clave InChI |
AWBHHXOZNMCGPO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=N1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



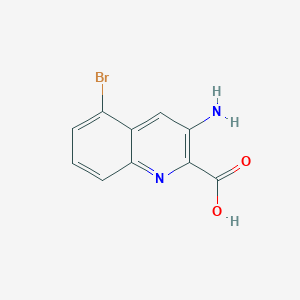

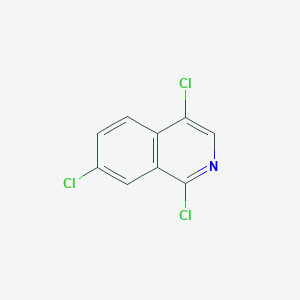
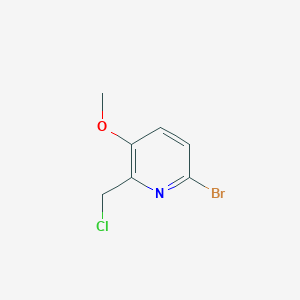
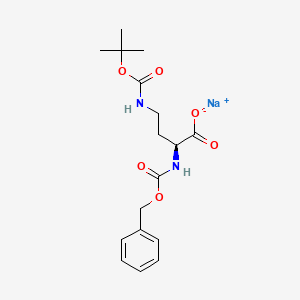
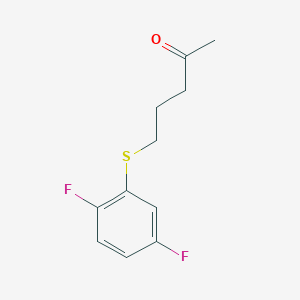
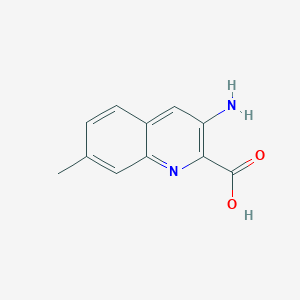
![2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one](/img/structure/B13655313.png)

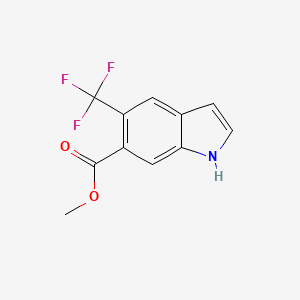
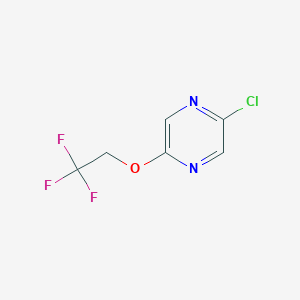
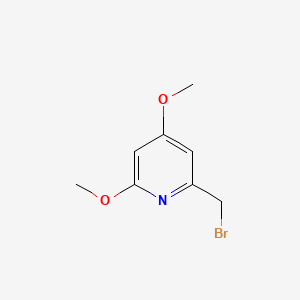
![(1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13655355.png)
